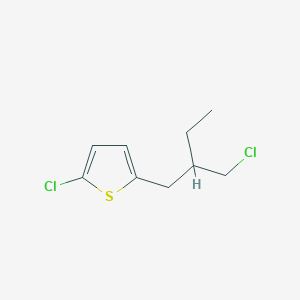
2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diazepane ring and an acetamide group
Méthodes De Préparation
The synthesis of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 1,4-diazepane with isopropylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring or acetamide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various physiological effects, such as sedation or anxiolysis. Additionally, the acetamide group may contribute to the compound’s overall pharmacological profile by enhancing its binding affinity to target receptors.
Comparaison Avec Des Composés Similaires
2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Midazolam: A short-acting benzodiazepine commonly used for sedation and anesthesia.
Propriétés
Formule moléculaire |
C10H23Cl2N3O |
|---|---|
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-9(2)12-10(14)8-13-6-3-4-11-5-7-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H |
Clé InChI |
YXMBPXKNOJMKJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN1CCCNCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)




![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)


![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)


